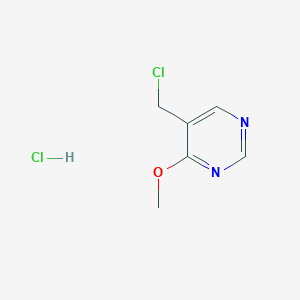
5-(Chloromethyl)-4-methoxypyrimidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-4-methoxypyrimidine hydrochloride is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloromethyl group at the 5-position and a methoxy group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-4-methoxypyrimidine hydrochloride typically involves the chloromethylation of 4-methoxypyrimidine. One common method includes the reaction of 4-methoxypyrimidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 5-(Chloromethyl)-4-methoxypyrimidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Pyrimidine aldehydes or carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
科学研究应用
5-(Chloromethyl)-4-methoxypyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in the development of antiviral and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 5-(Chloromethyl)-4-methoxypyrimidine hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of nucleic acid function. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.
相似化合物的比较
- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
- 4-(Chloromethyl)-2-methoxypyrimidine hydrochloride
- 5-(Chloromethyl)-2-methoxypyrimidine hydrochloride
Comparison: 5-(Chloromethyl)-4-methoxypyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
属性
分子式 |
C6H8Cl2N2O |
|---|---|
分子量 |
195.04 g/mol |
IUPAC 名称 |
5-(chloromethyl)-4-methoxypyrimidine;hydrochloride |
InChI |
InChI=1S/C6H7ClN2O.ClH/c1-10-6-5(2-7)3-8-4-9-6;/h3-4H,2H2,1H3;1H |
InChI 键 |
CKLXOACETXLDPX-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=NC=C1CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


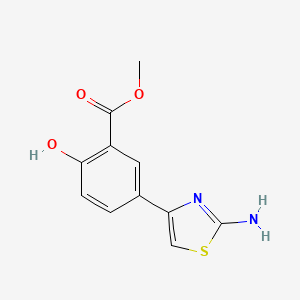

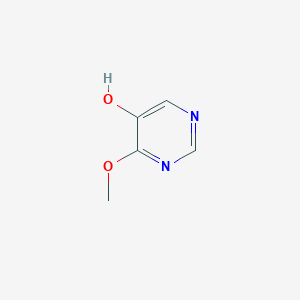
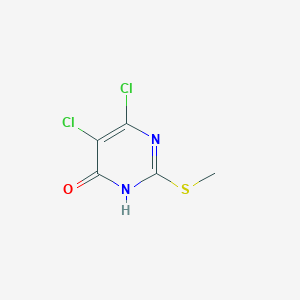
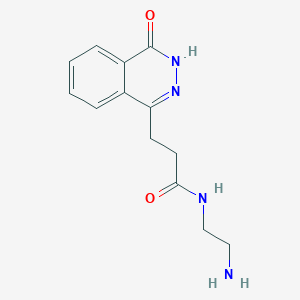
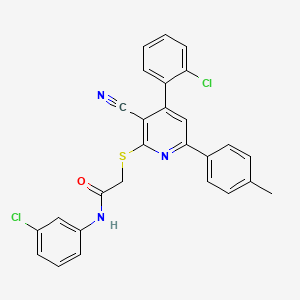

![4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B15054140.png)
![N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B15054141.png)
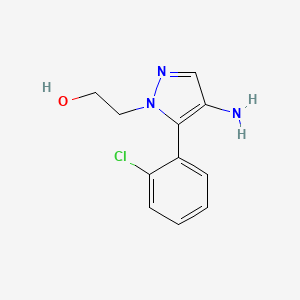

![2-Methoxy-5-nitrobenzo[d]oxazole](/img/structure/B15054163.png)

![2-Chlorobenzo[d]oxazol-7-ol](/img/structure/B15054195.png)
